![molecular formula C11H8O B3120318 5-Ethynylindan-1-one CAS No. 262376-41-0](/img/structure/B3120318.png)
5-Ethynylindan-1-one
Overview
Description
Scientific Research Applications
Radical Method for Introducing Ethynyl Group
A novel radical method for the stereoselective introduction of an ethynyl group, including 5-ethynylindan-1-one derivatives, has been developed. This method is pivotal in synthesizing novel antimetabolites such as 2'-deoxy-2'-C-ethynyluridine and -cytidine, which are significant in medical research for their potential as antimetabolites (Sukeda, Ichikawa, Matsuda, & Shuto, 2003).
Application in Organic Light-Emitting Diodes (OLEDs)
Ethynylphenyl-linked carbazoles, which could include 5-ethynylindan-1-one derivatives, have been studied for their use in organic light-emitting diodes (OLEDs). These compounds show potential as single-emitting components for white OLEDs due to their efficient electroluminescence properties (Adhikari, Duan, Hou, Qiu, Neckers, & Shah, 2009).
Modulation of Pharmacokinetics in Antitumor Therapy
5-Ethynyluracil, a derivative of 5-ethynylindan-1-one, has been investigated as a potent modulator of pharmacokinetics and antitumor efficacy. It functions as an inhibitor of dihydropyrimidine dehydrogenase, enhancing the effects of certain antitumor drugs (Baccanari, Davis, Knick, & Spector, 1993).
Macrocyclic Triruthenium Complexes
Studies on macrocyclic triruthenium complexes involving 5-ethynyl-2-furancarboxylic acid and 3-ethynylbenzoic acid indicate potential applications in molecular electronics. These complexes exhibit electronically coupled mixed-valent states, significant for conductive materials (Fink, Bodensteiner, Linseis, & Winter, 2018).
Structural Studies in Chemistry
The structure of molecules containing ethynyl groups, like 5-ethynylindan-1-one, has been extensively studied. These investigations provide insights into molecular configurations and interactions crucial for designing advanced materials and pharmaceuticals (Krishnasamy, Lakshmi Rao, & Rao, 1984).
Synthesis of Carbazo-Based Light-Emitting Dendrimers
The synthesis of carbazo-based dendrimers that include ethynyl groups demonstrates their potential as blue light-emitting materials in OLEDs. These compounds exhibit high fluorescence and stability, making them suitable for display technologies (Adhikari, Mondal, Shah, & Neckers, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-ethynyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h1,3,5,7H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDHGTLYNPEPDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylindan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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